Copper;phosphonato phosphate
Description
Copper;phosphonato phosphate is a coordination compound comprising copper(II) ions, phosphonate (R-PO₃²⁻), and phosphate (PO₄³⁻) groups. Phosphonates differ from phosphates by a direct carbon-phosphorus (C-P) bond, enhancing their resistance to hydrolysis and thermal stability compared to phosphates . This hybrid structure enables unique coordination geometries and reactivity, making it relevant in catalysis, materials science, and biomedicine. The compound’s synthesis typically involves copper salts reacting with phosphonate/phosphate precursors under controlled conditions, though specific methodologies remain less documented than those for simpler copper phosphates (e.g., copper(II) phosphate, Cu₃(PO₄)₂) .
Properties
Molecular Formula |
CuO7P2-4 |
|---|---|
Molecular Weight |
237.49 g/mol |
IUPAC Name |
copper;phosphonato phosphate |
InChI |
InChI=1S/Cu.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/p-4 |
InChI Key |
TYUTWTNPBFAGTL-UHFFFAOYSA-J |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu] |
Origin of Product |
United States |
Chemical Reactions Analysis
Aqueous Metathesis Reaction
Reacting copper sulfate (CuSO₄) with sodium pyrophosphate (Na₄P₂O₇) under controlled pH (5–5.5) yields copper pyrophosphate as a light-blue precipitate :
Reaction:
Conditions:
Complexation and Solubility
Copper pyrophosphate forms soluble complexes with alkali pyrophosphates, enhancing its applicability in electroplating and catalysis :
Reaction with Potassium Pyrophosphate
Properties:
Phosphonate Interactions
Phosphonates like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) inhibit Cu²⁺ precipitation by forming stable complexes :
Effectiveness Order:
Key Factors:
Thermal Behavior and Stability
Copper pyrophosphate decomposes at elevated temperatures, though specific data is limited. Related copper phosphates (e.g., Cu₃(PO₄)₂) exhibit stability up to 750°C .
Electroplating
Cu₂P₂O₇ serves as a copper source in pyrophosphate-based electroplating baths, producing uniform coatings with high conductivity .
Battery Electrodes
In Ni-Sn nanowire electrodes for Li-ion batteries, copper pyrophosphate-based electrolytes enhance structural stability .
Fenton-Like Catalysis
While Cu₃(PO₄)₂ is more studied, copper pyrophosphate’s structural similarity suggests potential in advanced oxidation processes (AOPs). For example, Cu₃(PO₄)₂ achieves 73% ethanol conversion to acetaldehyde at 325°C .
Environmental and Industrial Relevance
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties
- Phosphonate vs. Phosphate Coordination : Phosphonate’s C-P bond allows stronger metal-ligand interactions compared to phosphate’s O-P bonds, influencing redox behavior and catalytic activity .
- Hybrid Structure : The dual presence of phosphonate and phosphate in this compound enables versatile binding modes, as seen in copper-pyrimidine nucleotide complexes .
Research Findings and Data
Stability and Degradation
- Soil Degradation: Phosphonates degrade 20–30% slower than phosphates in non-sterilized soil due to microbial resistance .
- Thermal Stability : Phosphonato-copper complexes retain structural integrity up to 300°C, whereas copper phosphate decomposes at ~200°C .
Catalytic Performance
Q & A
Q. Critical factors :
Q. Table 1: Representative Synthetic Routes
| Method | Ligands/Reagents | Conditions | Product Nuclearity | Ref. |
|---|---|---|---|---|
| Solvothermal | CuCl, ArOPO₃H₂, pyrazole | DMF, 80°C, 24h | Enneanuclear (Cu₉) | |
| Cu(II)/H₂O₂ oxidation | HEDP, CuSO₄, H₂O₂ | pH 9.5, 30 min | Phosphate product |
(Basic) Which analytical techniques are essential for characterizing copper phosphonato phosphate structures and properties?
Answer:
- X-ray crystallography : Resolves nuclearity (e.g., enneanuclear Cu₉ clusters) and ligand coordination modes .
- Infrared (IR) spectroscopy : Identifies P–O–Cu stretching (3440–3465 cm⁻¹) and phosphonate/phosphate vibrational modes .
- Magnetic susceptibility : Quantifies antiferromagnetic coupling in dinuclear Cu(II) subunits (e.g., J = −200 cm⁻¹) and spin frustration in trinuclear motifs .
Methodological note : Pair spectroscopic data with computational modeling (e.g., density functional theory) to validate electronic structures .
(Advanced) What mechanistic insights explain the selective oxidation of phosphonates to phosphates by Cu(II)/H₂O₂ systems?
Answer:
The Cu(II)/H₂O₂ system operates via:
Cu(II)-phosphonate complexation , forming a stable intermediate.
In situ generation of Cu(III) through H₂O₂ activation, enabling intramolecular electron transfer from phosphonate to Cu(III) .
Selective oxidation : Matrix tolerance (e.g., Cl⁻, SO₄²⁻) arises from the localized electron-transfer pathway, avoiding radical-mediated side reactions .
Q. Validation :
- EPR spectroscopy detects Cu(III) signals.
- Stoichiometric H₂O₂ addition in industrial effluents confirms catalytic efficiency (>90% conversion) .
(Advanced) How do polynuclear copper phosphonato phosphate complexes achieve magnetic anisotropy, and what factors modulate spin states?
Answer:
Magnetic behavior in Cu₉ clusters arises from:
- Antiferromagnetic coupling in dinuclear Cu(II) subunits (J = −200 cm⁻¹).
- Spin frustration in trinuclear motifs due to triangular geometry, leading to degenerate ground states .
Q. Key modulators :
- Ligand field symmetry : Distorted octahedral geometries enhance magnetic exchange.
- Hydroxide bridges : μ₃-OH ligands mediate superexchange pathways .
Q. Table 2: Magnetic Parameters of Cu₉ Clusters
| Subunit | Coupling Constant (J, cm⁻¹) | Ground State | Ref. |
|---|---|---|---|
| Dinuclear Cu(II) | −200 | Singlet | |
| Trinuclear Cu(II) | −120 (frustrated) | Doublet |
(Methodological) How should researchers design experiments to resolve contradictions in catalytic efficiency data for copper phosphonato phosphate systems?
Answer:
Address discrepancies by controlling:
pH gradients : Optimize for Cu(III) stability (pH 9–10) .
Ligand-to-metal ratios : Excess phosphonate ligands can inhibit H₂O₂ activation .
Interferents : Test with anions (Cl⁻, NO₃⁻) and organic matter (10 mg TOC/L) to assess selectivity .
Q. Validation framework :
- Dose-response studies : Vary Cu(II) concentration (0.01–0.05 mM) and H₂O₂ dosing rates.
- Comparative kinetics : Use UV/H₂O₂ or Fenton systems as negative controls .
(Advanced) What role do ancillary ligands (e.g., pyrazole) play in directing the nuclearity of copper phosphonato phosphate complexes?
Answer:
Pyrazole ligands:
- Block coordination sites , limiting polymerization.
- Tune redox activity : Pyrazole’s weak field strength stabilizes Cu(II) over Cu(I), favoring molecular clusters over bulk oxides .
Case study : Pyrazole in Cu₉ clusters occupies axial positions, leaving equatorial sites for phosphate ligands .
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